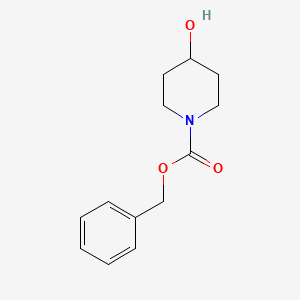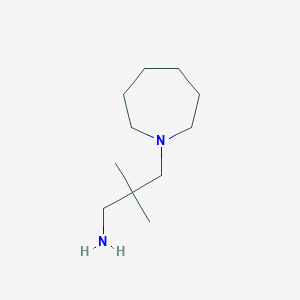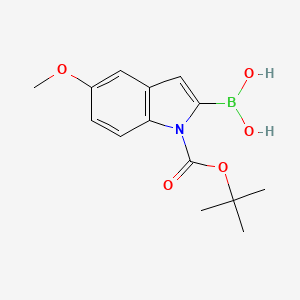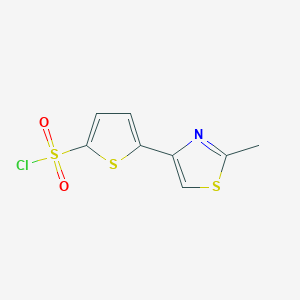
1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide
Overview
Description
1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide is a chemical compound that can be inferred to be related to the class of hydrazide-hydrazone derivatives, which are known for their various applications in medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, with studies detailing the synthesis, molecular structure, and potential applications of related hydrazide compounds .
Synthesis Analysis
The synthesis of hydrazide derivatives often involves the condensation of carboxaldehydes with hydrazides. For instance, a novel hydrazide-hydrazone of pyrrole was synthesized by condensing ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with benzohydrazide . Similarly, a series of hydrazides were synthesized from reactions with aromatic aldehydes . Another study presented the synthesis of pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its hydrazide . These methods could potentially be adapted for the synthesis of 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide.
Molecular Structure Analysis
The molecular structure of hydrazide derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, UV-Vis, and mass spectrometry. Quantum chemical calculations are also employed to understand the thermodynamics of formation and predict interaction sites and nature . For example, the study on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate used these methods to characterize the compound and analyze its dimer formation through multiple interactions .
Chemical Reactions Analysis
Hydrazide derivatives can undergo various chemical reactions to form different classes of compounds. For instance, the reaction of hydrazides with ammonium acetate can give rise to 1,2,4-triazines, which can further react in Diels-Alder reactions to form pyridines . Additionally, the reaction of pyrrolidinone derivatives with different reagents can lead to the formation of compounds with nitroso, azo, hydrazone, azole, and triazine moieties .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazide derivatives are influenced by their molecular structure. The presence of substituents such as benzoyl groups and the formation of dimers through hydrogen bonding can affect properties like solubility and melting point. The vibrational analysis of these compounds can show shifts in characteristic peaks due to interactions such as N-H...O and C-H...O hydrogen bonding . The antibacterial activity of some hydrazide derivatives has been evaluated, indicating potential applications in the development of new antibacterial and antitubercular agents .
Scientific Research Applications
Synthesis and Antibacterial Activity
- Antibacterial Properties : Hydrazides, including structures similar to 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide, have been synthesized and found to possess notable antibacterial properties. This application is significant in the development of new antibacterial agents (Kostenko et al., 2015).
Spectroscopy Analysis and Synthesis
- Spectroscopy and Synthesis : These compounds are characterized using various spectroscopy methods, demonstrating their potential in the study of molecular structures and interactions. This is crucial in the field of molecular chemistry and for the understanding of how these compounds interact at a molecular level (Singh et al., 2013).
Biological Studies
- Biological Activity Research : Research into derivatives of pyridine-3-carboxylic acid hydrazide, a compound structurally related to 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide, has demonstrated their potential in biological applications, particularly in creating compounds with biological activity (Revanasiddappa & Subrahmanyam, 2009).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Applications : Derivatives of pyridine-2-carboxylic acid, closely related to 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide, have been studied for their antimicrobial and antifungal activities. This highlights the potential use of these compounds in treating various microbial and fungal infections (Jagvir Singh & P. Singh, 2012).
Anticandidal Activity
- Anticandidal Research : Research into imidazopyridine derivatives, which are structurally related to 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide, has shown promising results in anticandidal activity, suggesting potential applications in treating Candida infections (Kaplancıklı et al., 2008).
Co-Crystal Structure Analysis
- Crystallography : The study of co-crystal structures, involving compounds similar to 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide, provides insights into the molecular interactions and arrangements that are critical in materials science and pharmaceutical formulation (Chesna et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-benzylpyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-14-12(16)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQSMZMXPUMBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392272 | |
| Record name | 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide | |
CAS RN |
474317-63-0 | |
| Record name | 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)

